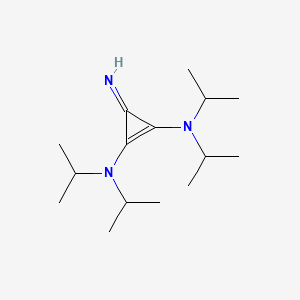
3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine is a synthetic organic compound with the molecular formula C15H29N3 It is characterized by its unique cyclopropene ring structure and the presence of multiple isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with an isopropyl-substituted cyclopropene derivative. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the isopropyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopropene derivatives.
Aplicaciones Científicas De Investigación
3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Imino-N1,N1,N2,N2-tetramethylcycloprop-1-ene-1,2-diamine
- 3-Imino-N1,N1,N2,N2-tetraethylcycloprop-1-ene-1,2-diamine
- 3-Imino-N1,N1,N2,N2-tetrapropylcycloprop-1-ene-1,2-diamine
Uniqueness
Compared to similar compounds, 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine is unique due to its higher steric hindrance and increased hydrophobicity, which can influence its reactivity and interaction with biological targets. These properties make it a valuable compound for specific applications where these characteristics are advantageous.
Propiedades
IUPAC Name |
3-imino-1-N,1-N,2-N,2-N-tetra(propan-2-yl)cyclopropene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3/c1-9(2)17(10(3)4)14-13(16)15(14)18(11(5)6)12(7)8/h9-12,16H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPONFPKTLIYYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=C(C1=N)N(C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














